3-(Trifluoromethyl)pyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)pyridine-2-sulfinic acid is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)pyridine-2-sulfinic acid typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the addition of a sulfinic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a catalyst, such as palladium or copper, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)pyridine-2-sulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(Trifluoromethyl)pyridine-2-sulfinic acid exerts its effects is largely dependent on its ability to interact with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfinic acid group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)pyridine: Lacks the sulfinic acid group, making it less reactive in redox reactions.
2-(Trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, leading to different chemical properties and reactivity.
3-(Trifluoromethyl)benzenesulfinic acid: Similar functional groups but attached to a benzene ring instead of a pyridine ring, resulting in different electronic properties.
Uniqueness
3-(Trifluoromethyl)pyridine-2-sulfinic acid is unique due to the combination of the trifluoromethyl group and the sulfinic acid group on a pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to participate in a wide range of chemical transformations .
Eigenschaften
Molekularformel |
C6H4F3NO2S |
---|---|
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)4-2-1-3-10-5(4)13(11)12/h1-3H,(H,11,12) |
InChI-Schlüssel |
VZSRRSMIRMQBPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.